molecular formula C12H15N5O3 B13443769 Entecavir-13C2,15N

Entecavir-13C2,15N

货号: B13443769
分子量: 280.26 g/mol
InChI 键: QDGZDCVAUDNJFG-MTGFINLASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:

科学研究应用

Entecavir, particularly in the form of Entecavir-13C2,15N, is primarily recognized for its antiviral properties and is used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analog that inhibits the hepatitis B virus . Research suggests long-term treatment with entecavir may be required for chronic hepatitis B patients to achieve maximum viral suppression and improve outcomes .

Entecavir as a Treatment for Hepatitis B Virus (HBV)

Entecavir has demonstrated both safety and efficacy in treating chronic hepatitis B infection . Studies have shown that long-term use of entecavir is well-tolerated and associated with continuous clinical improvement, with an increasing number of patients achieving undetectable levels of HBV DNA and HBeAg seroconversion .

A study involving 841 patients with HBV infection who received entecavir for at least 12 months showed that entecavir treatment was safe, though ALT normalization and hepatitis B virus DNA suppression rates were lower than previously reported in clinical trials . After 5 years of treatment, ALT normalization rates were 37.2% in HBeAg+ patients and 39.6% in HBeAg- patients . HBV DNA was undetectable at 5 years in 84.6% of HBeAg+ patients and 96.2% in HBeAg- patients .

Entecavir maleate, a derivative of entecavir, has shown comparable efficacy and safety to entecavir in Chinese patients with chronic hepatitis B . A study showed that long-term entecavir maleate treatment for up to 192 weeks is effective and safe in Chinese CHB patients, predominantly genotyped as B or C, with little chance of developing entecavir-resistant mutations .

Potential Application as a KDM5B Inhibitor in Cancer Treatment

Beyond its antiviral use, entecavir has been identified as a potential therapeutic agent in cancer treatment through the inhibition of KDM5B .

KDM5B importance in various cancers :

  • Breast Cancer
  • Lung Cancer
  • Skin Cancer
  • Stomach Cancer
  • Bladder Cancer
  • Liver Cancer
  • Colorectal Cancer
  • Prostate Cancer

相似化合物的比较

Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking in research studies. Similar compounds include:

This compound stands out due to its specific isotopic labels, making it a valuable tool in detailed pharmacokinetic and metabolic studies.

生物活性

Entecavir-13C2,15N is a stable isotope-labeled derivative of entecavir, a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are utilized in various research applications, including pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its antiviral mechanisms, efficacy in clinical settings, and relevant research findings.

Overview of Entecavir

Entecavir is a nucleoside analog that inhibits HBV replication by competing with natural substrates for incorporation into viral DNA. It is recognized for its high potency and selectivity against HBV, making it a cornerstone in the management of chronic hepatitis B. The addition of stable isotopes in this compound allows for advanced tracking and analysis of the drug's behavior within biological systems.

Entecavir's mechanism involves several key pathways:

  • Inhibition of Viral DNA Polymerase : Entecavir selectively inhibits HBV polymerase, preventing the synthesis of viral DNA.
  • Reduction of Viral Load : Clinical studies have demonstrated significant reductions in serum HBV DNA levels among patients treated with entecavir.
  • Resistance Profile : Compared to other antiviral agents like lamivudine and adefovir, entecavir has a lower propensity for developing resistance mutations.

Case Study Analysis

A randomized controlled trial (ETV-047) evaluated the efficacy of entecavir in comparison to lamivudine among nucleoside-naive patients with chronic hepatitis B. The study involved 137 participants who received varying doses of entecavir (0.01 mg, 0.1 mg, 0.5 mg) or lamivudine (100 mg) over 24 weeks. Key findings included:

  • Dose-Response Relationship : The mean change from baseline in serum HBV DNA levels was significantly greater in patients receiving higher doses of entecavir:
    • 0.01 mg: -3.11 log10 copies/ml
    • 0.1 mg: -4.77 log10 copies/ml
    • 0.5 mg: -5.16 log10 copies/ml
  • Comparison with Lamivudine : The 0.5 mg dose of entecavir was superior to lamivudine (−5.16 vs. −4.29 log10 copies/ml; P = 0.007) .

Long-Term Efficacy

A multicenter cohort study involving 333 patients treated with entecavir monotherapy revealed sustained virological responses over time:

  • At weeks 48, 96, and 144, virological response rates were observed at 48%, 76%, and 90% respectively among HBeAg-positive patients .

Pharmacokinetics and Metabolism

The incorporation of stable isotopes in this compound allows for detailed pharmacokinetic studies that elucidate its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:

  • Bioavailability : Entecavir exhibits high oral bioavailability and reaches peak plasma concentrations within hours post-administration.
  • Metabolic Pathways : The labeled compound enables tracking through various metabolic pathways without altering the drug's pharmacological properties.

Safety Profile

Entecavir is generally well-tolerated among patients with chronic hepatitis B:

  • Common adverse effects include headache and fatigue.
  • Serious adverse events are rare but may include liver enzyme elevations .

Data Summary Table

StudyPopulationTreatment DurationKey Findings
ETV-047Nucleoside-naive CHB patients24 weeksSignificant reduction in HBV DNA levels; superior efficacy compared to lamivudine
Long-term studyNA-naïve CHB patientsUp to 144 weeksSustained virological response rates increased over time

属性

分子式

C12H15N5O3

分子量

280.26 g/mol

IUPAC 名称

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1

InChI 键

QDGZDCVAUDNJFG-MTGFINLASA-N

手性 SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N

规范 SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。